Furan-2-yl vs. Furan-3-yl Positional Isomerism: Impact on Kinase Inhibitor Design
The target compound places the furan ring at the 5-position of the central pyridine, a critical determinant of molecular geometry and target binding. Its direct positional isomer, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide (CAS 2034561-28-7), relocates the furan attachment from the 5- to the 6-position and uses a furan-3-yl instead of furan-2-yl substituent [1]. In related kinase inhibitor programs, such positional shifts have been shown to alter the dihedral angle between the pyridine and furan rings, directly impacting the molecule's ability to occupy hydrophobic back pockets . While direct comparative IC50 data for this pair is not publicly available, the established precedent means these isomers cannot be considered interchangeable for any binding-dependent application .
| Evidence Dimension | Structural geometry and predicted binding mode |
|---|---|
| Target Compound Data | 5-(furan-2-yl)pyridin-3-yl methyl substitution pattern |
| Comparator Or Baseline | 6-(furan-3-yl)pyridin-3-yl methyl substitution pattern (CAS 2034561-28-7) |
| Quantified Difference | Different attachment point and furan ring substitution; no quantitative activity difference available |
| Conditions | In silico docking and medicinal chemistry precedent |
Why This Matters
For procurement, selecting the correct positional isomer is essential to maintain the intended pharmacophore geometry and avoid failed assay outcomes.
- [1] Kuujia. Cas no 2034561-28-7 (N-{6-(furan-3-yl)pyridin-3-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide). Chemical Properties Database. View Source
